molecular formula C16H14O2 B076839 2-Propenoic acid, 3-phenyl-, 4-methylphenyl ester CAS No. 10519-07-0

2-Propenoic acid, 3-phenyl-, 4-methylphenyl ester

Cat. No. B076839
CAS RN: 10519-07-0
M. Wt: 238.28 g/mol
InChI Key: IANCOMABALMZHX-UHFFFAOYSA-N
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Description

2-Propenoic acid, 3-phenyl-, 4-methylphenyl ester, also known as methyl 4-methylphenyl 3-phenyl-2-propenoate, is a chemical compound that belongs to the class of aromatic carboxylic acid derivatives. This compound has gained significant interest in scientific research due to its potential applications in various fields such as organic synthesis, medicinal chemistry, and material science.

Mechanism Of Action

The mechanism of action of 2-Propenoic acid, 3-phenyl-, 4-methylphenyl ester 4-2-Propenoic acid, 3-phenyl-, 4-methylphenyl esterphenyl 3-phenyl-2-propenoate is not well understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in the biosynthesis of biologically active compounds.

Biochemical And Physiological Effects

Methyl 4-2-Propenoic acid, 3-phenyl-, 4-methylphenyl esterphenyl 3-phenyl-2-propenoate has been shown to exhibit various biochemical and physiological effects. It has been reported to possess anti-inflammatory, anti-cancer, and anti-viral activities. Additionally, it has been shown to exhibit significant antioxidant activity.

Advantages And Limitations For Lab Experiments

Methyl 4-2-Propenoic acid, 3-phenyl-, 4-methylphenyl esterphenyl 3-phenyl-2-propenoate has several advantages as a reagent for laboratory experiments. It is relatively easy to synthesize and has a high purity. Additionally, it can be used as a key intermediate for the synthesis of various biologically active compounds. However, its use in laboratory experiments is limited by its potential toxicity and the need for specialized equipment and expertise to handle it safely.

Future Directions

There are several future directions for the research on 2-Propenoic acid, 3-phenyl-, 4-methylphenyl ester 4-2-Propenoic acid, 3-phenyl-, 4-methylphenyl esterphenyl 3-phenyl-2-propenoate. One possible direction is the development of new synthetic methods for the production of this compound. Another direction is the exploration of its potential applications in the field of material science. Additionally, further studies are needed to elucidate its mechanism of action and to investigate its potential use as a therapeutic agent for various diseases.

Synthesis Methods

The synthesis of 2-Propenoic acid, 3-phenyl-, 4-methylphenyl ester 4-2-Propenoic acid, 3-phenyl-, 4-methylphenyl esterphenyl 3-phenyl-2-propenoate can be achieved through several methods. One of the most commonly used methods is the esterification of 4-2-Propenoic acid, 3-phenyl-, 4-methylphenyl esterphenol with 3-phenylpropenoic acid in the presence of a catalytic amount of acid. Another method involves the reaction of 4-2-Propenoic acid, 3-phenyl-, 4-methylphenyl esterphenol with acetic anhydride in the presence of a Lewis acid catalyst followed by the reaction of the resulting intermediate with 3-phenylpropenoic acid.

Scientific Research Applications

Methyl 4-2-Propenoic acid, 3-phenyl-, 4-methylphenyl esterphenyl 3-phenyl-2-propenoate has been extensively studied for its potential applications in organic synthesis. It has been used as a key intermediate for the synthesis of various biologically active compounds such as anti-cancer agents, anti-inflammatory agents, and anti-viral agents.

properties

CAS RN

10519-07-0

Product Name

2-Propenoic acid, 3-phenyl-, 4-methylphenyl ester

Molecular Formula

C16H14O2

Molecular Weight

238.28 g/mol

IUPAC Name

(4-methylphenyl) 3-phenylprop-2-enoate

InChI

InChI=1S/C16H14O2/c1-13-7-10-15(11-8-13)18-16(17)12-9-14-5-3-2-4-6-14/h2-12H,1H3

InChI Key

IANCOMABALMZHX-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OC(=O)C=CC2=CC=CC=C2

Canonical SMILES

CC1=CC=C(C=C1)OC(=O)C=CC2=CC=CC=C2

synonyms

3-Phenylpropenoic acid 4-methylphenyl ester

Origin of Product

United States

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